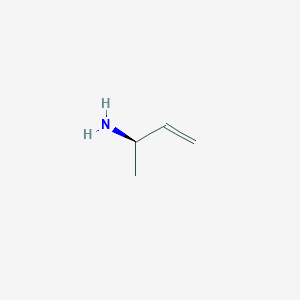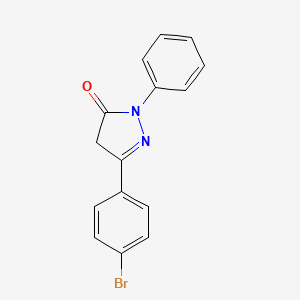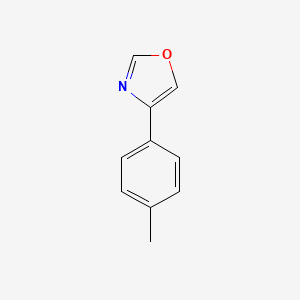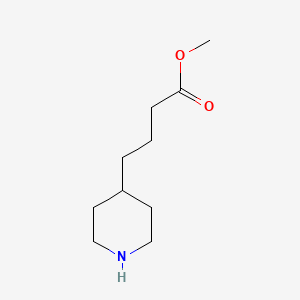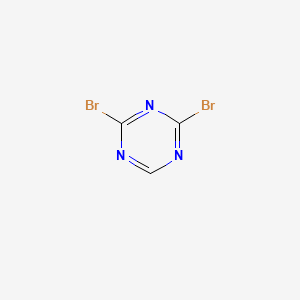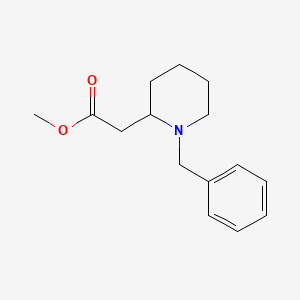![molecular formula C14H14O2 B1612911 [2-(Phenoxymethyl)phenyl]methanol CAS No. 34904-98-8](/img/structure/B1612911.png)
[2-(Phenoxymethyl)phenyl]methanol
Übersicht
Beschreibung
“[2-(Phenoxymethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H14O2 . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of “[2-(Phenoxymethyl)phenyl]methanol” consists of a phenol group attached to a methanol group . The molecular weight of this compound is 214.26 g/mol.Chemical Reactions Analysis
Phenols, such as “[2-(Phenoxymethyl)phenyl]methanol”, are known to undergo various chemical reactions, including electrophilic aromatic substitution . They can also be oxidized to form quinones .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
One application involves the development of accurate and reproducible analytical methods. For instance, a study by Ruíz-Gutiérrez et al. (2000) describes a reversed-phase HPLC method for measuring hydroxytyrosol, a phenolic compound in olive oil, suggesting the utility of related phenolic compounds in analytical chemistry for health-related research (Ruíz-Gutiérrez et al., 2000).
Organic Synthesis and Catalysis
The synthesis and functionalization of phenolic compounds are crucial in organic chemistry. Reddy et al. (2012) demonstrated the aza-Piancatelli rearrangement with furan-2-yl(phenyl)methanol derivatives, highlighting innovative pathways for creating complex molecules from simple phenolic precursors (Reddy et al., 2012).
Reaction Mechanisms
Understanding the mechanisms of hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) in reactions involving phenolic compounds is vital for both synthetic and biological chemistry. Mayer et al. (2002) explored these mechanisms in detail, providing insights into the reactivity and stability of various phenolic radicals (Mayer et al., 2002).
Methanol as a Reactant and Solvent
Methanol plays a significant role in the synthesis and modification of phenolic compounds. Moran et al. (2011) explored methanol's use in direct C–C coupling with allenes, demonstrating the potential of methanol in creating higher alcohols and enriching the complexity of phenolic compounds (Moran et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTWBZKENSMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629012 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenoxymethyl)phenyl]methanol | |
CAS RN |
34904-98-8 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




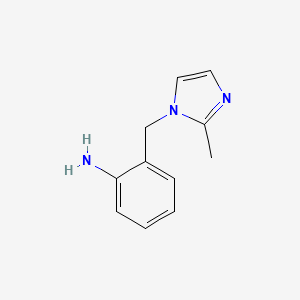


![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
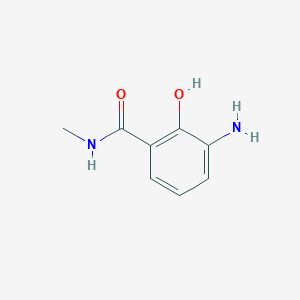

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
